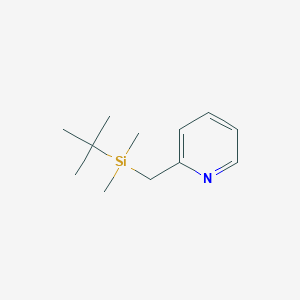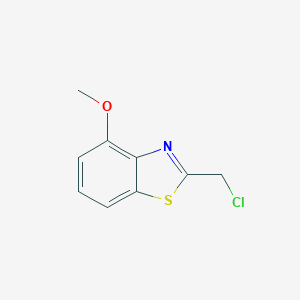![molecular formula C6H9N3 B149044 4,5,6,7-四氢吡唑并[1,5-a]嘧啶 CAS No. 126352-69-0](/img/structure/B149044.png)
4,5,6,7-四氢吡唑并[1,5-a]嘧啶
描述
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyrazolo[1,5-a]pyrimidines: One common method involves the hydrogenation of pyrazolo[1,5-a]pyrimidines using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
1,3-Dipolar Cycloaddition: Another method includes the 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives, followed by further functionalization.
Industrial Production Methods:
Catalyst-Controlled Asymmetric Hydrogenation: This method uses iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines, providing an efficient route for large-scale synthesis.
Types of Reactions:
Reduction: The compound undergoes reduction reactions, particularly hydrogenation, to form chiral derivatives.
Dearomatization: Reductive dearomatization is another significant reaction, often catalyzed by rhodium or iridium.
Common Reagents and Conditions:
Hydrogenation: Catalysts like Pd/C or iridium complexes are commonly used under hydrogen gas.
Dearomatization: Rhodium catalysts are employed under specific conditions to achieve high enantioselectivity.
Major Products:
Chiral Derivatives: These reactions often yield chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives, which are valuable in pharmaceutical applications.
Chemistry:
Building Blocks: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology and Medicine:
Pharmaceuticals: It is a core structure in several bioactive molecules, including Bruton’s tyrosine kinase (BTK) inhibitors like zanubrutinib.
Antiviral Agents: Derivatives of this compound have shown potential as inhibitors of hepatitis B virus (HBV) core protein.
Industry:
科学研究应用
设计生物活性化合物
THPP 是设计生物活性化合物的有吸引力的支架 . 获得此类化合物最常见的方法是用络合物氢化物还原吡唑并嘧啶 . 此过程优先于吡唑环还原嘧啶环 .
脱芳香化研究
已使用 THPP 研究了 5,7-取代吡唑并[1,5-a]嘧啶的脱芳香化 . 此过程可能导致还原过程中形成四种可能的立体异构体 .
活性小分子的开发
反式构型的 THPP 已显示出在开发活性小分子方面的巨大潜力 . 这些分子由于构象转变的低能量而具有结构不稳定性,使其能够调整到所需靶标的活性位点 .
药物化学构建模块的合成
基于 THPP 支架的功能化 4,5,6,7-四氢吡唑并[1,5-a]吡嗪已被合成作为药物化学的重要构建模块 . 这些构建模块可用于不同的区域和/或立体选择性合成 .
扎努布替尼的合成
作用机制
Target of Action
The primary targets of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine are Bruton’s tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) . BTK is a crucial enzyme in the B cell antigen receptor signaling pathway, which plays a significant role in B cell maturation and lymphomagenesis . CDK9 is a key player in the regulation of gene expression, primarily through its role in RNA polymerase II transcription elongation .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting their activity. For instance, Zanubrutinib, a derivative of this compound, is a potent BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target . Similarly, it acts as a potent and selective inhibitor of CDK9, enabling short duration of target engagement for the treatment of hematological malignancies .
Biochemical Pathways
The compound affects the B cell antigen receptor signaling pathway by inhibiting BTK . This results in the suppression of B cell proliferation and differentiation, thereby exerting its therapeutic effects in diseases characterized by excessive B cell activity. In the case of CDK9, its inhibition affects the RNA polymerase II transcription elongation, impacting the gene expression .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine’s action include the inhibition of BTK and CDK9, leading to the suppression of B cell activity and alteration of gene expression, respectively . These effects contribute to its potential therapeutic applications in conditions such as B cell malignancies and other hematological disorders .
生化分析
Biochemical Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) core protein . This interaction is significant as it effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The compound’s ability to modulate protein interactions highlights its potential in therapeutic applications.
Cellular Effects
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit HBV DNA viral load in HBV AAV mouse models through oral administration . This inhibition suggests that the compound can significantly alter viral replication processes within infected cells, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator, binding to the HBV core protein and inducing conformational changes that inhibit its function . This mechanism of action is crucial for its antiviral properties, as it prevents the virus from replicating and spreading within the host organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. In HBV AAV mouse models, the compound demonstrated significant inhibition of HBV DNA viral load at specific dosages . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure its safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within target tissues, thereby affecting its overall therapeutic effectiveness.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its subsequent biochemical effects.
相似化合物的比较
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound shares a similar fused ring system and is used in medicinal chemistry as a building block.
Pyrazolo[1,5-a]pyridine: Another related compound with similar applications in drug discovery.
Uniqueness:
属性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZVTDRWQVFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567902 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126352-69-0 | |
| Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















